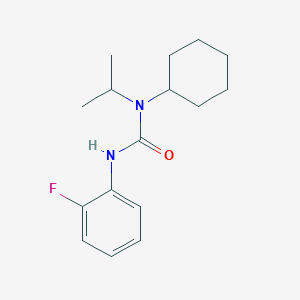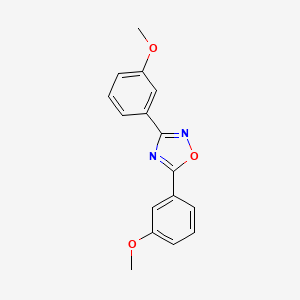
4-(2,6-dimethyl-4-morpholinyl)-3-oxo-2-phenylbutanenitrile
描述
4-(2,6-dimethyl-4-morpholinyl)-3-oxo-2-phenylbutanenitrile is a chemical compound that is commonly referred to as DMOG. It is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor that has been extensively studied for its scientific research applications. DMOG has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
DMOG works by inhibiting 4-(2,6-dimethyl-4-morpholinyl)-3-oxo-2-phenylbutanenitrile prolyl hydroxylases, which are enzymes that are involved in the regulation of 4-(2,6-dimethyl-4-morpholinyl)-3-oxo-2-phenylbutanenitrile. 4-(2,6-dimethyl-4-morpholinyl)-3-oxo-2-phenylbutanenitrile is a transcription factor that is activated in response to low oxygen levels, and it plays a critical role in the cellular response to hypoxia. By inhibiting 4-(2,6-dimethyl-4-morpholinyl)-3-oxo-2-phenylbutanenitrile prolyl hydroxylases, DMOG stabilizes 4-(2,6-dimethyl-4-morpholinyl)-3-oxo-2-phenylbutanenitrile and allows it to accumulate in cells, leading to the activation of downstream pathways.
Biochemical and Physiological Effects:
DMOG has been shown to have a wide range of biochemical and physiological effects, including the induction of angiogenesis, the promotion of cell survival, and the activation of glycolysis. It has also been shown to have anti-inflammatory properties and can modulate the immune response. In addition, DMOG has been shown to have neuroprotective effects and can promote axon regeneration in the central nervous system.
实验室实验的优点和局限性
One of the main advantages of using DMOG in lab experiments is its ability to mimic hypoxia-like conditions, allowing researchers to study the effects of low oxygen levels on cellular processes. DMOG is also stable and easy to use, making it a valuable tool for researchers. However, there are some limitations to using DMOG, including its potential toxicity and the fact that it may not fully replicate the effects of true hypoxia.
未来方向
There are many potential future directions for research involving DMOG. One area of interest is the use of DMOG in cancer research, where it has shown promise as a potential therapeutic agent. Other potential future directions include the use of DMOG in the treatment of cardiovascular disease and the study of its effects on the immune system. Additionally, further research is needed to fully understand the potential limitations and toxicity of DMOG, as well as its potential use in clinical settings.
科学研究应用
DMOG has been used extensively in scientific research, particularly in the fields of cancer research, cardiovascular disease, and neuroscience. It is commonly used to induce hypoxia-like conditions in cell cultures and animal models, allowing researchers to study the effects of low oxygen levels on cellular processes. DMOG has also been shown to have anti-inflammatory properties and can be used to study the immune response.
属性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-3-oxo-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-9-18(10-13(2)20-12)11-16(19)15(8-17)14-6-4-3-5-7-14/h3-7,12-13,15H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANLDWSRFFZUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4388207.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide](/img/structure/B4388217.png)
![5-({[4-(benzyloxy)phenyl]amino}sulfonyl)-2-methylbenzamide](/img/structure/B4388231.png)
![ethyl 2-{[2-(ethylthio)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388243.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4388246.png)

![3-cyclopentyl-11-(2-methoxyphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4388267.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4388268.png)


![1-(mesitylsulfonyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4388280.png)
![ethyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4388292.png)
![[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4388298.png)